molecular formula C17H20N2O2 B5486393 (2R)-2-amino-N-methyl-N-(2-phenoxyethyl)-2-phenylacetamide

(2R)-2-amino-N-methyl-N-(2-phenoxyethyl)-2-phenylacetamide

Cat. No.: B5486393
M. Wt: 284.35 g/mol
InChI Key: GODSPUWBSZLACM-MRXNPFEDSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions required for these reactions, and the products of these reactions .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other compounds, would also be studied .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would be studied. This could involve studying the compound’s interactions with biological molecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. Appropriate safety precautions for handling and disposing of the compound would also be discussed .

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes to the compound, new reactions involving the compound, or new applications for the compound .

Properties

IUPAC Name

(2R)-2-amino-N-methyl-N-(2-phenoxyethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19(12-13-21-15-10-6-3-7-11-15)17(20)16(18)14-8-4-2-5-9-14/h2-11,16H,12-13,18H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODSPUWBSZLACM-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=CC=C1)C(=O)[C@@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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